Bis protected imipenem

Description

Bis protected imipenem (CAS 98367-45-4) is a chemically modified derivative of imipenem, a carbapenem-class β-lactam antibiotic. Imipenem is renowned for its broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria, including multidrug-resistant pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii . However, imipenem is susceptible to degradation by renal dehydropeptidase-I (DHP-I), necessitating co-administration with cilastatin, a DHP-I inhibitor, to prolong its therapeutic efficacy and reduce nephrotoxicity .

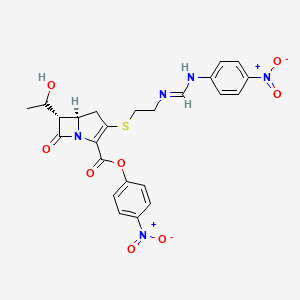

This compound incorporates additional protective groups, likely to enhance stability against enzymatic degradation or improve pharmacokinetic properties. The molecular structure (C₂₇H₂₇N₅O₁₀S, molecular weight 613.6) includes modifications such as benzoyl and methyl benzothiazol groups, which may shield the β-lactam ring from β-lactamases or renal enzymes . This formulation is distinct from standard imipenem/cilastatin combinations and represents an advanced strategy to combat resistance and optimize therapeutic outcomes.

Properties

Molecular Formula |

C24H23N5O8S |

|---|---|

Molecular Weight |

541.5 g/mol |

IUPAC Name |

(4-nitrophenyl) (5R,6S)-6-(1-hydroxyethyl)-3-[2-[(4-nitroanilino)methylideneamino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C24H23N5O8S/c1-14(30)21-19-12-20(38-11-10-25-13-26-15-2-4-16(5-3-15)28(33)34)22(27(19)23(21)31)24(32)37-18-8-6-17(7-9-18)29(35)36/h2-9,13-14,19,21,30H,10-12H2,1H3,(H,25,26)/t14?,19-,21-/m1/s1 |

InChI Key |

YDWAQCQEJLIZEJ-VDSOWTFZSA-N |

Isomeric SMILES |

CC([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])SCCN=CNC4=CC=C(C=C4)[N+](=O)[O-])O |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])SCCN=CNC4=CC=C(C=C4)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

The synthesis of bis protected imipenem involves several steps, starting from thienamycin, a naturally occurring antibiotic produced by the bacterium Streptomyces cattleya. The process typically includes the protection of functional groups to prevent unwanted reactions, followed by the formation of the carbapenem ring system . Industrial production methods often involve the use of protecting groups such as tert-butyloxycarbonyl (BOC) to protect the amine functionalities during the synthesis .

Chemical Reactions Analysis

Deprotection to Imipenem Monohydrate

The bis-protected intermediate undergoes catalytic hydrogenation using a palladium catalyst (Pd/C) in aqueous buffer (pH 6.5–7.5) to remove protecting groups:

Key Advantages Over Prior Methods

-

Safety : Aqueous Pd/C reduces explosion risks compared to anhydrous PtO₂ .

-

Efficiency : Isolating the intermediate minimizes impurities, improving final yield (60% vs. Merck’s 35%) .

| Process Comparison | Merck’s Process | Current Process |

|---|---|---|

| Imipenem yield (relative to theory) | 42.3% | 73.3% |

| Purity (HPLC) | 72.1% | 99% |

Critical Reaction Optimization

Solvent System

-

A THF/water mixture enhances solubility and reaction kinetics during coupling .

-

Acetone enables crystallization of the bis-protected intermediate, simplifying purification .

Catalyst Efficiency

Analytical Validation

Chromatographic purity data for intermediates:

| Intermediate | Purity (HPLC) |

|---|---|

| Ketone compound | 86.2% |

| Imine compound | 96.3% |

Industrial Scalability

The process employs cost-effective solvents (THF, acetone) and avoids hazardous reagents, enabling large-scale production. Post-reaction solvent removal is straightforward, reducing environmental impact .

This methodology represents a significant advance in carbapenem synthesis, combining high yield, safety, and scalability while meeting stringent purity standards for pharmaceutical applications .

Scientific Research Applications

Bis protected imipenem has several applications in scientific research:

Chemistry: It is used as a model compound to study the stability and reactivity of carbapenem antibiotics.

Biology: Researchers use this compound to investigate the mechanisms of bacterial resistance to β-lactam antibiotics.

Medicine: It serves as a lead compound in the development of new antibiotics with improved stability and efficacy.

Industry: This compound is used in the pharmaceutical industry for the production of imipenem-based drugs

Mechanism of Action

The mechanism of action of bis protected imipenem is similar to that of imipenem. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell. The protection of the imipenem molecule enhances its stability against β-lactamase enzymes produced by resistant bacteria .

Comparison with Similar Compounds

Table 1: Susceptibility Rates of Imipenem-Based Therapies Against Resistant Enterobacterales

- Imipenem/relebactam : The addition of relebactam, a β-lactamase inhibitor, restores imipenem’s activity against carbapenem-resistant Enterobacterales (CRE) by inhibiting class A/C enzymes. Susceptibility rates for KPC producers exceed 90%, outperforming amikacin and colistin .

- Doripenem : While structurally similar, doripenem lacks relebactam-like adjuvants and shows lower efficacy against CRE .

Resistance Profiles

This compound may mitigate resistance mechanisms observed in standard imipenem therapies:

Table 2: Resistance Rates in Key Pathogens

- Imipenem/cilastatin: Resistance in P. aeruginosa is linked to metallo-β-lactamases (16.2% of isolates produce these enzymes) and OMP mutations .

- This compound : Structural modifications may reduce affinity for metallo-β-lactamases or prevent porin loss, though clinical validation is needed .

Pharmacokinetic Considerations

- Imipenem/cilastatin : Continuous infusion regimens optimize time-dependent bactericidal activity in critically ill patients, achieving a probability of target attainment (PTA) >90% for pathogens with MICs ≤2 µg/mL .

- This compound : Enhanced stability may allow less frequent dosing or higher tissue penetration, but pharmacokinetic studies are required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.